7-((tert-Butoxycarbonyl)amino)heptanoic acid, also known as N-Boc-7-aminoheptanoic acid or Boc-7-Ah, is a valuable building block in peptide synthesis. The "tert-butoxycarbonyl" (Boc) group serves as a protecting group for the amine functionality, allowing for selective modification of other parts of the peptide chain. Once the desired peptide sequence is constructed, the Boc group can be removed under specific conditions to reveal the free amine, enabling peptide cyclization or conjugation to other biomolecules [].
Here are some examples of its use in peptide synthesis:
Due to its unique chemical properties, 7-((tert-Butoxycarbonyl)amino)heptanoic acid finds applications in various chemical biology studies. It can be used:
Research is exploring the potential of 7-((tert-Butoxycarbonyl)amino)heptanoic acid in material science applications:
Boc-7-aminoheptanoic acid, also known as N-(tert-butoxycarbonyl)-7-aminoheptanoic acid, is a compound with the molecular formula C12H23NO4 and a molecular weight of 245.3 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the heptanoic acid chain. This modification enhances its stability and solubility, making it particularly useful in peptide synthesis and other biochemical applications. The compound has a CAS number of 60142-89-4 and is recognized for its role in facilitating the formation of peptide bonds in solid-phase synthesis methodologies .
While specific biological activity data for Boc-7-aminoheptanoic acid is limited, its derivatives and related compounds have been investigated for their potential roles in drug design and development. The incorporation of amino acids into peptide sequences can enhance biological activity, stability, and specificity towards biological targets. As a building block in peptide synthesis, Boc-7-aminoheptanoic acid may contribute to the pharmacological properties of peptides derived from it.
The synthesis of Boc-7-aminoheptanoic acid typically involves several steps:
Additionally, Boc-7-aminoheptanoic acid can be synthesized via solid-phase peptide synthesis techniques, where it serves as a key intermediate in assembling longer peptide chains .
Boc-7-aminoheptanoic acid is primarily used in:
Boc-7-aminoheptanoic acid shares structural similarities with several other amino acids and derivatives. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
7-Aminoheptanoic Acid | C7H15NO2 | Unprotected form; used directly in some syntheses |
N-Boc-6-aminohexanoic Acid | C11H21NO4 | Shorter carbon chain; different properties |
N-Boc-8-aminooctanoic Acid | C13H25NO4 | Longer carbon chain; alters hydrophobicity |
N-Boc-Lysine | C12H22N2O4 | Contains an additional amino group; versatile |
Boc-7-aminoheptanoic acid is unique due to its specific chain length and the presence of the tert-butoxycarbonyl protecting group, which provides distinct advantages in peptide synthesis compared to its analogs. Its structural characteristics allow for enhanced stability during reactions, making it a valuable compound in organic chemistry and biochemistry applications .
The tert-butoxycarbonyl protection strategy represents one of the most fundamental approaches in amino acid functionalization, particularly for compounds such as Boc-7-aminoheptanoic acid [1] [3]. This compound, with the molecular formula C₁₂H₂₃NO₄ and molecular weight of 245.32 g/mol, exemplifies the successful application of Boc protection in creating stable, functionalized amino acid derivatives [1] [5].
The mechanism of Boc protection involves the nucleophilic attack of the amino group on di-tert-butyl dicarbonate (Boc₂O) [10] [11]. The reaction proceeds through a straightforward pathway where the amine attacks a carbonyl site on the dicarbonate, resulting in the formation of a tetrahedral intermediate [10] [12]. Subsequently, tert-butyl carbonate acts as a leaving group, which can either deprotonate the amine or undergo spontaneous decarboxylation to yield carbon dioxide and tert-butoxide [10] [13].
The synthesis of Boc-7-aminoheptanoic acid typically involves the protection of 7-aminoheptanoic acid using Boc anhydride or Boc chloride in suitable solvents . The reaction generally proceeds under basic conditions to facilitate the formation of the Boc-protected derivative [7]. Alternative methods employ O-tertiary-butyl S-phenyl thiocarbonate as a carboxy-t-butoxylating agent, which provides significant advantages over traditional methods including enhanced safety profiles and simplified product recovery [7].
Table 1: Chemical and Physical Properties of Boc-7-aminoheptanoic acid
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₃NO₄ |
Molecular Weight (g/mol) | 245.32 |
CAS Number | 60142-89-4 |
Melting Point (°C) | 56-60 |
Boiling Point (°C) | 393.1±25.0 (Predicted) |
Density (g/cm³) | 1.050±0.06 (Predicted) |
Solubility | Soluble in Methanol |
Storage Temperature (°C) | 2-8 |
Physical Form | Powder to Crystalline |
Color | White to Almost White |
pKa (predicted) | 4.77±0.10 (Predicted) |
The protection strategy enables the selective modification of amino acids without affecting the overall molecular structure [2] [3]. The terminal carboxylic acid in Boc-7-aminoheptanoic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds [3] [8].
Solid-phase peptide synthesis represents a revolutionary approach to peptide construction where molecules are covalently bound to solid support materials and synthesized step-by-step in single reaction vessels [17] [18]. Boc-7-aminoheptanoic acid serves as an essential building block in this methodology, functioning as a linker component in the synthesis of proteolysis targeting chimeras and other conjugation applications [3] [8].
The fundamental principle of solid-phase peptide synthesis involves the attachment of the first amino acid to a resin support, followed by iterative cycles of deprotection and coupling [18] [20]. The process begins with attaching the carboxyl-terminal residue to the resin, with both the alpha amino group and reactive side chains protected by temporary protecting groups [18]. Each synthesis cycle comprises deprotection of the N-alpha protecting group, washing to remove byproducts, coupling of the next amino acid, and subsequent washing procedures [18] [19].
The efficiency of solid-phase peptide synthesis depends critically on the choice of solid support, linker systems, and appropriately protected amino acids [17]. Boc-7-aminoheptanoic acid functions as an alkane chain with terminal carboxylic acid and Boc-protected amino groups, enabling its integration into peptide synthesis protocols [3]. The compound's seven-carbon aliphatic chain provides optimal spacing for bioconjugation applications while maintaining synthetic accessibility [2] .
The selection between Boc and Fmoc strategies in solid-phase peptide synthesis represents a fundamental decision that influences synthesis efficiency, product purity, and overall synthetic feasibility [21]. Both approaches utilize distinct deprotection mechanisms and offer unique advantages for specific synthetic challenges [21] [25].
Table 2: Comparison of Boc vs Fmoc Strategies in SPPS
Parameter | Boc Strategy | Fmoc Strategy |
---|---|---|
Deprotection Conditions | Acidic | Basic |
Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine in Dimethylformamide |
Orthogonal Protection | No | Yes |
Reaction Temperature | Room Temperature | Room Temperature |
Synthesis Time per Amino Acid | 10-20 minutes | 10-20 minutes |
Safety Profile | Relatively Safe | Relatively Safe |
Compatibility with Automation | No Special Equipment Required | Excellent |
Cost of Reagents | Similar to Fmoc | Similar to Boc |
Hydrophobic Peptide Synthesis | High Purity | May Have Lower Purity |
Protected Peptide Fragment Preparation | Requires Strong Acid Cleavage | Mild Cleavage Conditions Available |
The Boc strategy employs acid-labile protecting groups that are removed under acidic conditions using trifluoroacetic acid [21]. This approach was among the first widely adopted strategies in peptide synthesis, though it requires harsher deprotection conditions that can sometimes lead to peptide degradation or incomplete protecting group removal [21]. However, Boc-based synthesis remains advantageous for sequences prone to racemization under basic conditions and for synthesizing hydrophobic peptides that exhibit aggregation tendencies [25].
The Fmoc strategy utilizes base-labile protecting groups removed under basic conditions, typically using piperidine in dimethylformamide [21]. This approach has largely replaced Boc chemistry in modern peptide synthesis due to its mild deprotection conditions and excellent compatibility with automated synthesis systems [21]. The Fmoc method provides true orthogonal protection, allowing selective removal of different protecting groups under completely different conditions [18] [21].
For Boc-7-aminoheptanoic acid applications, the choice between strategies depends on the specific peptide sequence and desired final product characteristics [21] [25]. Boc chemistry offers advantages in hydrophobic peptide synthesis where protonation of the exposed amine terminal reduces hydrogen bonding participation and increases coupling availability [25]. The neutralization process in the presence of activated amino acids can produce higher yields and enhanced purity in challenging sequences [25].
Coupling efficiency represents the critical determinant of successful solid-phase peptide synthesis, with amino acid addition typically requiring extremely high efficiency levels exceeding 99% to achieve acceptable overall yields [50]. The relationship between coupling efficiency and final yield follows the mathematical expression ξ = (f)ᴺ, where ξ represents the yield, f denotes the coupling efficiency, and N indicates the number of amino acid residues [50].
Table 3: Coupling Efficiency and Performance of Different Activators
Coupling Reagent | Reaction Type | Typical Coupling Time (min) | Coupling Efficiency (%) | Racemization Risk |
---|---|---|---|---|
EDC/HOBt | Carbodiimide + Additive | 30-60 | 95-99 | Low |
HATU | Uronium Salt | 15-30 | 98-99.5 | Very Low |
HBTU | Uronium Salt | 30-45 | 95-99 | Low |
PyBOP | Phosphonium Salt | 30-45 | 95-99 | Low |
DCC/HOBt | Carbodiimide + Additive | 60-120 | 90-98 | Moderate |
COMU | Uronium Salt (3rd Generation) | 15-30 | 98-99.5 | Very Low |
PyAOP | Phosphonium Salt | 15-30 | 97-99 | Low |
BOP | Phosphonium Salt | 30-45 | 95-99 | Low |
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide represents a carbodiimide coupling reagent that facilitates amide bond formation through a well-characterized mechanism [26] [27]. The initial step involves the reaction of one carboxylic acid molecule with one carbodiimide molecule to form an O-acylisourea intermediate [27]. This intermediate can react directly with reactive amines to produce amide products and urea byproducts, or alternatively react with a second carboxylic acid molecule to form symmetrical acid anhydrides [27].
The advantages of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide include easy workup procedures through simple aqueous extraction and compatibility with aqueous solvent mixtures [27]. The water-soluble nature of the coupling reagent enables its utilization in diverse solvent systems while maintaining high coupling efficiency [27]. However, side reactions can occur through rearrangement of the O-acylisourea to unreactive N-acylurea products, necessitating the use of additives such as 1-hydroxybenzotriazole to minimize this formation [27].
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) functions as a uronium-based coupling reagent that generates highly reactive 7-azabenzotriazol-1-yloxy esters in the presence of tertiary bases [31]. This reagent demonstrates superior coupling efficiency compared to benzotriazole-based alternatives due to the lower pKa of 7-azabenzotriazol-1-ol relative to 1-hydroxybenzotriazole [31]. The enhanced reactivity stems from anchimeric assistance provided by the pyridine nitrogen, which facilitates nucleophilic attack by amines [31].
Research demonstrates that (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) exhibits minimal racemization tendencies and provides rapid coupling reactions even between sterically hindered amino acids [31]. The reagent's performance characteristics include coupling times of 15-30 minutes and efficiency levels reaching 98-99.5% under optimized conditions [31]. The uronium structure prevents direct reaction with amines, unlike phosphonium-based alternatives that can lead to side product formation [23].
The deprotection kinetics of the tert-butoxycarbonyl group in Boc-7-aminoheptanoic acid follows well-established mechanistic pathways that involve acid-catalyzed fragmentation processes [33] [34]. The reaction mechanism proceeds through initial protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amine [33] [36].
Table 4: Boc Deprotection Kinetics Under Various Conditions
Deprotection Method | Temperature (°C) | Deprotection Time | Completeness (%) | Side Reactions |
---|---|---|---|---|
TFA in DCM (25%) | 25 | 30-60 min | 95-99 | Minimal |
TFA in DCM (50%) | 25 | 15-30 min | 98-99.5 | Minimal |
HCl in Methanol | 25 | 2-4 hours | 95-98 | Moderate |
HCl in Dioxane | 25 | 1-2 hours | 90-95 | Moderate |
Thermal (150°C) | 150 | 2-3 days | 85-95 | Possible Elimination |
Thermal (200°C) | 200 | 2-6 hours | 95-99 | Elimination/Racemization |
TFA neat | 25 | 5-15 min | 99+ | Minimal |
Formic Acid | 25 | 4-8 hours | 85-95 | Minimal |
The mechanistic sequence begins with protonation of the tert-butyl carbamate at the carbonyl oxygen, which becomes stabilized through resonance effects [33] [36]. This protonation facilitates the subsequent elimination of the tert-butyl cation, resulting in the formation of carbamic acid intermediates [33]. The carbamic acid undergoes rapid decarboxylation with concomitant carbon dioxide evolution to generate the deprotected amine [33] [39].
Kinetic studies reveal that the deprotection rate exhibits second-order dependence upon acid concentration when using hydrochloric acid in organic solvents [34] [37]. This behavior demonstrates generality across multiple Boc-protected amines and various acid systems including sulfuric acid and methanesulfonic acid [34]. The second-order kinetics arise from general acid-catalyzed separation of reversibly formed ion-molecule pairs during tert-butyl carbamate fragmentation [34] [37].
Trifluoroacetic acid-mediated deprotection follows different kinetic patterns, requiring large acid excesses to achieve reasonable reaction rates and showing inverse dependence upon trifluoroacetate concentration [34] [38]. The mechanism involves formation of tert-butyl trifluoroacetate as a byproduct, which can act as an alkylating agent toward methionine and tryptophan residues [38]. Scavengers such as anisole or thioanisole are commonly employed to trap reactive tert-butyl cations and prevent unwanted alkylation reactions [38] [41].
Thermal deprotection methods provide alternative approaches that eliminate the need for acidic conditions [39]. These reactions proceed through direct fragmentation mechanisms at elevated temperatures, typically requiring 150-200°C for practical reaction rates [39]. The thermal approach generates carbon dioxide and isobutylene as byproducts, offering environmentally favorable deprotection conditions [39]. However, high temperatures may induce side reactions including elimination and racemization of chiral substrates [39].
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